Radafaxine Hydrochloride

Description

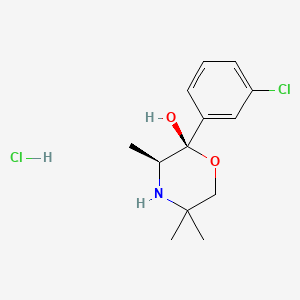

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H/t9-,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXTVTDGPVINDN-BTJVGWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909896 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106083-71-0 | |

| Record name | Radafaxine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106083710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106083-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RADAFAXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD411HZ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Radafaxine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Abstract

Radafaxine, the (2S,3S)-enantiomer of hydroxybupropion, is a pharmacologically active metabolite of bupropion.[1][2] Developed under the code GW-353162A, its clinical development was ultimately discontinued.[3] This document provides a detailed technical overview of the mechanism of action of Radafaxine hydrochloride, focusing on its primary and secondary pharmacological targets, supported by quantitative data, experimental methodologies, and pathway visualizations. Radafaxine is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI) with additional activity as a nicotinic acetylcholine receptor (nAChR) antagonist.[4][5] Its higher potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT) distinguishes it from its parent compound, bupropion.[4]

Primary Mechanism of Action: Monoamine Reuptake Inhibition

Radafaxine's principal mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] By blocking these transporters, Radafaxine increases the synaptic concentration and prolongs the availability of NE and DA, enhancing noradrenergic and dopaminergic neurotransmission.

Transporter Binding and Selectivity

Radafaxine demonstrates a clear preference for the norepinephrine transporter over the dopamine transporter, with negligible affinity for the serotonin transporter (SERT), classifying it as a selective NDRI.[5] In vitro studies using human embryonic kidney (HEK293) cells expressing the human transporters have quantified this selectivity.

Table 1: In Vitro Inhibition of Monoamine Transporters by (S,S)-hydroxybupropion (Radafaxine)

| Target Transporter | IC50 (µM) | IC50 (nM) |

| Norepinephrine Transporter (NET) | 0.241[5] | 241 |

| Dopamine Transporter (DAT) | 0.63[5] | 630 |

| Serotonin Transporter (SERT) | >100[5] | >100,000 |

Data sourced from studies on (S,S)-hydroxybupropion, the active enantiomer corresponding to Radafaxine.

In Vivo Dopamine Transporter Occupancy

The interaction of Radafaxine with the dopamine transporter in the human brain has been quantified using Positron Emission Tomography (PET). A clinical study involving a single 40 mg oral dose of this compound in healthy controls demonstrated a slow and prolonged blockade of DAT.[6]

Table 2: In Vivo Dopamine Transporter (DAT) Occupancy Following a Single 40 mg Oral Dose of Radafaxine

| Time Post-Administration | Mean DAT Blockade (%) |

| 1 Hour | 11%[6] |

| 4 Hours (Peak) | 22%[6] |

| 8 Hours | 17%[6] |

| 24 Hours | 15%[6] |

The relatively low and slow-onset DAT occupancy is theorized to contribute to a lower potential for abuse compared to other DAT inhibitors with rapid and high-level blockade.[6]

Signaling Pathway for Norepinephrine and Dopamine Reuptake Inhibition

The following diagram illustrates the core mechanism of Radafaxine at the presynaptic terminal.

Caption: Radafaxine blocks NET and DAT on the presynaptic neuron, increasing synaptic neurotransmitter levels.

Secondary Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

In addition to its effects on monoamine transporters, Radafaxine functions as a non-competitive antagonist at several subtypes of neuronal nicotinic acetylcholine receptors (nAChRs).[3][5][7] This activity is believed to contribute to its overall pharmacological profile, particularly in the context of its development as a potential smoking cessation aid.[2][4]

nAChR Subtype Specificity

Radafaxine exhibits varying potencies across different nAChR subtypes, with the highest affinity for the α4β2 subtype, which is widely expressed in the brain and implicated in nicotine dependence.

Table 3: In Vitro Antagonism of Nicotinic Acetylcholine Receptor Subtypes by (S,S)-hydroxybupropion (Radafaxine)

| nAChR Subtype | Functional IC50 (µM) |

| α4β2 | 3.3[4][5] |

| α3β4 | 11[5] |

| α1β1γδ (muscle-type) | 28[5] |

Data sourced from studies on (S,S)-hydroxybupropion, the active enantiomer corresponding to Radafaxine.

Signaling Pathway for nAChR Antagonism

The following diagram illustrates the antagonistic action of Radafaxine at a postsynaptic nAChR.

Caption: Radafaxine non-competitively antagonizes nAChRs, preventing channel opening by acetylcholine.

Experimental Protocols

The quantitative data presented in this guide were derived from established in vitro and in vivo pharmacological assays. Below are detailed methodologies representative of those used to characterize Radafaxine.

Monoamine Reuptake Inhibition Assay (In Vitro)

This protocol outlines a typical procedure for determining the IC50 values of a compound at human monoamine transporters.

Caption: Workflow for an in vitro monoamine reuptake inhibition assay.

Dopamine Transporter Occupancy Study (In Vivo)

This protocol describes the key steps in a human PET imaging study to measure in vivo DAT occupancy.

Caption: Workflow for an in vivo PET study to determine DAT occupancy.

Conclusion

This compound exhibits a dual mechanism of action as a potent norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist. Its selectivity for NET over DAT and its slow, sustained, low-level occupancy of DAT in vivo are key distinguishing features. The additional antagonism of neuronal nAChRs, particularly the α4β2 subtype, further contributes to its complex pharmacological profile. This detailed understanding of its molecular interactions provides a crucial foundation for interpreting its clinical effects and for the rational design of future therapeutics targeting these neurological pathways.

References

- 1. Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 2. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic antagonist - Wikipedia [en.wikipedia.org]

- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressants noncompetitively inhibit nicotinic acetylcholine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Radafaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for Radafaxine Hydrochloride, a norepinephrine-dopamine reuptake inhibitor and a significant metabolite of bupropion. The document outlines both stereoselective and non-stereoselective routes, presenting experimental protocols and quantitative data to support researchers in the field of medicinal chemistry and drug development.

Core Synthesis Pathways

Two principal synthetic routes for this compound, chemically known as (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol hydrochloride, have been identified and are detailed below.

Pathway 1: Stereoselective Synthesis via Chiral Lactone Intermediate

This elegant approach affords the desired (2S,3S)-enantiomer directly, minimizing the need for chiral resolution of the final product. The key steps involve the formation of a chiral morpholinone intermediate followed by a Grignard reaction.

Experimental Protocol:

Step 1: Synthesis of methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate

To a solution of methyl (R)-(+)-lactate, 2,6-lutidine is added, and the mixture is cooled to 0°C. Trifluoromethanesulfonic anhydride is then added slowly, and the reaction is stirred at this temperature. The resulting triflate is obtained in a 77% yield[1].

Step 2: Synthesis of (3S)-3,5,5-trimethylmorpholin-2-one

2-Amino-2-methyl-1-propanol is alkylated with the methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate at -40°C for two hours, followed by stirring overnight at room temperature. Subsequent cyclization yields (3S)-3,5,5-trimethylmorpholin-2-one with a 63% yield[1].

Step 3: Synthesis of (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Radafaxine)

The chiral lactone, (3S)-3,5,5-trimethylmorpholin-2-one, is reacted with 3-chlorophenylmagnesium bromide. This nucleophilic addition results in the formation of (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol[1].

Step 4: Formation of this compound

The free base of Radafaxine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be purified by recrystallization.

Quantitative Data Summary for Pathway 1

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1. Triflation of methyl (R)-(+)-lactate | Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate | 77% | Not Reported | [1] |

| 2. Alkylation and Cyclization | (3S)-3,5,5-trimethylmorpholin-2-one | 63% | Not Reported | [1] |

| 3. Grignard Reaction | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | 32% | 98% | [1] |

Diagram of Stereoselective Synthesis Pathway

Caption: Stereoselective synthesis of Radafaxine starting from methyl (R)-(+)-lactate.

Pathway 2: Non-Stereoselective Synthesis and Resolution

This pathway involves the direct synthesis of racemic hydroxybupropion, which then requires a subsequent resolution step to isolate the desired (2S,3S)-enantiomer (Radafaxine).

Experimental Protocol:

Step 1: Synthesis of racemic 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Hydroxybupropion)

2-Bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol are reacted in a suitable solvent such as acetonitrile. The reaction mixture is refluxed, with optimized conditions suggesting a temperature of 35°C[2]. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[3]. After completion, the reaction mixture is worked up by filtration and extraction to yield the crude product[3].

Step 2: Purification of Hydroxybupropion

The crude hydroxybupropion can be purified by column chromatography using ethyl acetate as the eluent, followed by recrystallization from deionized water to achieve high purity[2].

Step 3: Chiral Resolution

The racemic hydroxybupropion must be resolved to separate the (2S,3S)-enantiomer from the (2R,3R)-enantiomer. This can be achieved through various standard resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Step 4: Formation of this compound

The isolated (2S,3S)-hydroxybupropion (Radafaxine) free base is then converted to its hydrochloride salt as described in Pathway 1.

Quantitative Data Summary for Pathway 2

| Step | Product | Yield | Purity | Reference |

| 1. Synthesis of Racemate | Hydroxybupropion | 93% | 91% (crude) | [2] |

| 2. Purification | Hydroxybupropion | - | 99.52% | [2] |

Diagram of Non-Stereoselective Synthesis Pathway

Caption: Non-stereoselective synthesis of Radafaxine followed by chiral resolution.

Conclusion

This guide has detailed two primary synthetic pathways for this compound. The stereoselective route offers the advantage of directly producing the desired enantiomer with high enantiomeric excess, albeit with a lower overall yield in the Grignard step as reported. The non-stereoselective pathway provides a high yield of the racemic intermediate, but necessitates an additional, potentially challenging, chiral resolution step. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired enantiomeric purity of the final product. The provided experimental details and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of Radafaxine and related compounds.

References

Early Preclinical Data on Radafaxine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radafaxine hydrochloride, also known as (S,S)-Hydroxybupropion hydrochloride or GW-353162A, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline. It is a potent and active metabolite of bupropion, a well-known antidepressant. Preclinical investigations into radafaxine focused on its potential as a treatment for conditions such as major depressive disorder, neuropathic pain, and fibromyalgia. This technical guide provides a comprehensive overview of the available early preclinical data on radafaxine, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols typically employed in such studies.

Core Mechanism of Action

Radafaxine exerts its pharmacological effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Signaling Pathway

The primary mechanism of action involves the direct blockade of NET and DAT, preventing the reuptake of their respective neurotransmitters from the synapse. This leads to prolonged signaling at postsynaptic receptors.

Data Presentation

While specific quantitative preclinical data for this compound, such as Ki and IC50 values, are not widely available in the public domain, its pharmacological profile has been characterized in comparison to its parent compound, bupropion.

In Vitro Transporter Binding and Reuptake Inhibition

The following table summarizes the known in vitro activity of radafaxine. It is reported to be a more potent norepinephrine reuptake inhibitor and a less potent dopamine reuptake inhibitor than bupropion.

| Target | Parameter | This compound | Bupropion | Reference Compound |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Data not available | Data not available | Desipramine (Ki ≈ 1-5 nM) |

| Reuptake Inhibition (IC50) | More Potent | Less Potent | Desipramine (IC50 ≈ 1-10 nM) | |

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | Data not available | Data not available | GBR-12909 (Ki ≈ 1-5 nM) |

| Reuptake Inhibition (IC50) | Less Potent | More Potent | GBR-12909 (IC50 ≈ 1-10 nM) | |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Negligible | Negligible | Fluoxetine (Ki ≈ 1-10 nM) |

| Reuptake Inhibition (IC50) | Negligible | Negligible | Fluoxetine (IC50 ≈ 1-20 nM) |

Note: The table reflects the qualitative relationship between radafaxine and bupropion based on available literature. Specific numerical values for Ki and IC50 are not publicly accessible.

In Vivo Preclinical Models

Radafaxine would have been evaluated in various animal models of depression to assess its potential antidepressant-like effects. A common model used for this purpose is the forced swim test.

| Animal Model | Species | Key Parameters Measured | Expected Effect of Radafaxine |

| Forced Swim Test | Rodent (Mouse/Rat) | Immobility Time | Decrease |

| Climbing Behavior | Increase (indicative of noradrenergic activity) | ||

| Swimming Behavior | Potential Increase (indicative of serotonergic/dopaminergic activity) |

Note: Specific in vivo data for radafaxine in these models have not been published.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize compounds like radafaxine are provided below. These represent standard methodologies in preclinical pharmacology.

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine and dopamine transporters.

Methodology:

-

Preparation of Synaptosomes:

-

Rodent (rat or mouse) brain tissue (e.g., striatum for DAT, hippocampus/cortex for NET) is homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are enriched with monoamine transporters.

-

The synaptosomal pellet is resuspended in an appropriate assay buffer.

-

-

Radioligand Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the synaptosomal preparation.

-

Increasing concentrations of this compound (the competitor ligand) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., desipramine for NET, GBR-12909 for DAT).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of radafaxine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Forced Swim Test (Rodent)

Objective: To evaluate the antidepressant-like effects of this compound.

Methodology:

-

Animals: Male mice or rats are typically used and are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are allowed to acclimate to the housing facility for at least one week before testing.

-

Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

-

Procedure:

-

Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., imipramine or desipramine, and various doses of this compound).

-

Radafaxine or the control compounds are administered via an appropriate route (e.g., intraperitoneal or oral) at a specified time before the test (e.g., 30-60 minutes).

-

Each animal is individually placed into the water-filled cylinder for a 6-minute test session.

-

The entire session is typically video-recorded for later analysis.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the animal's behavior during the last 4 minutes of the test.

-

The primary behaviors scored are:

-

Immobility: The animal remains floating with only minimal movements necessary to keep its head above water.

-

Climbing: The animal makes active upward-directed movements with its forepaws along the side of the cylinder.

-

Swimming: The animal makes active swimming motions, moving around the cylinder.

-

-

The total duration of each behavior is recorded.

-

-

Data Analysis:

-

The mean duration of immobility, climbing, and swimming for each treatment group is calculated.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of radafaxine to the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Mandatory Visualization

Experimental Workflow: In Vitro Binding Assay

Logical Relationship: Radafaxine's Pharmacological Profile

Radafaxine Hydrochloride pharmacokinetics and pharmacodynamics for researchers

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Radafaxine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (developmental code name GW353162) is an investigational compound that was under development by GlaxoSmithKline.[1] It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was explored for a variety of indications, including major depressive disorder and restless legs syndrome, though its development was ultimately discontinued.[1] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on Radafaxine for the scientific community.

Pharmacodynamics

Mechanism of Action

Radafaxine is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of norepinephrine and dopamine.[2][3] This dual mechanism of action is central to its pharmacological effects. Cryogenic electron microscopy studies have provided insights into its interaction with the human norepinephrine transporter (hNET), revealing that Radafaxine occupies the substrate-binding site, which may block the structural transition of hNET required for norepinephrine reuptake.[4]

Compared to its parent compound, bupropion, radafaxine demonstrates a different selectivity profile. It has a higher potency for inhibiting norepinephrine reuptake and a comparatively lower efficacy for blocking dopamine reuptake.[1] Specifically, radafaxine has been reported to have approximately 392% of the efficacy of bupropion in blocking norepinephrine reuptake and about 70% of the efficacy in blocking dopamine reuptake.[1] This increased potency on the norepinephrine system was hypothesized by GlaxoSmithKline to contribute to potential effects on pain and fatigue.[1]

Signaling Pathway

The primary signaling pathway affected by Radafaxine involves the modulation of monoaminergic neurotransmission in the central nervous system. By blocking NET and DAT, Radafaxine enhances the availability of norepinephrine and dopamine in the synaptic cleft, thereby increasing the activation of postsynaptic adrenergic and dopaminergic receptors.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound in humans is limited due to its discontinued development. The available information is summarized below.

Absorption and Distribution

Following oral administration, Radafaxine is absorbed, with peak plasma concentrations observed between 4 to 8 hours post-dose in a human study.[5] Specific details regarding bioavailability, volume of distribution, and plasma protein binding have not been widely published.

Metabolism and Excretion

Quantitative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters for Radafaxine. It is important to note that much of the standard pharmacokinetic data is not available.

| Parameter | Value | Species | Notes |

| Tmax (Time to Peak Plasma Concentration) | 4 - 8 hours | Human | Following a single 40 mg oral dose.[5] |

| Cmax (Maximum Plasma Concentration) | Data Not Available | - | - |

| AUC (Area Under the Curve) | Data Not Available | - | - |

| Half-life (t½) | Data Not Available | - | - |

| Clearance (CL) | Data Not Available | - | - |

| Volume of Distribution (Vd) | Data Not Available | - | - |

| Protein Binding | Data Not Available | - | - |

Dopamine Transporter (DAT) Occupancy

A key human study utilizing Positron Emission Tomography (PET) with [11C]cocaine provided valuable insights into the pharmacokinetics of Radafaxine's action at the dopamine transporter.

| Time Post-Dose (40 mg p.o.) | Mean DAT Blockade (%) |

| 1 hour | 11%[5] |

| 4 hours (Peak) | 22%[5] |

| 8 hours | 17%[5] |

| 24 hours | 15%[5] |

These findings indicate a slow onset to peak DAT blockade and a prolonged duration of action at the transporter.[5] The relatively low level of peak blockade at a 40 mg dose suggests that higher doses would be necessary to achieve the >50% DAT occupancy that is often associated with the reinforcing effects of other DAT inhibitors.[5] This, combined with the slow kinetics, led the study authors to predict a low abuse potential for Radafaxine.[5]

Experimental Protocols

Detailed experimental protocols for the key studies on Radafaxine are not fully available. Below is a summarized methodology for the human PET study based on the published abstract.

Human Dopamine Transporter Occupancy Study (Volkow et al.)

-

Objective: To measure the potency and kinetics of DAT blockade by Radafaxine in the human brain.[5]

-

Methodology:

-

Participants: Eight healthy control subjects.[5]

-

Drug Administration: A single oral dose of 40 mg of Radafaxine was administered.[5]

-

Imaging Technique: Positron Emission Tomography (PET) was used to measure DAT occupancy.[5]

-

Radiotracer: [11C]cocaine was used as the radioligand for the DAT.[5]

-

Scanning Schedule: PET scans were performed at 1, 4, 8, and 24 hours post-radafaxine administration to estimate DAT blockade at these time points.[5]

-

Parallel Measurements: Plasma pharmacokinetics of Radafaxine, as well as behavioral and cardiovascular effects, were measured concurrently.[5]

-

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor with a greater potency for the norepinephrine transporter. The limited available data from human studies indicate a slow onset and long duration of action at the dopamine transporter, with a peak blockade of 22% at 4 hours following a 40 mg oral dose.[5] While this information is valuable, a comprehensive understanding of Radafaxine's pharmacokinetic profile is hampered by the lack of publicly available data on key parameters such as Cmax, half-life, and protein binding. The discontinuation of its clinical development has likely contributed to this scarcity of information. This guide serves to consolidate the known scientific data for the research community.

References

- 1. Imaging of dopamine D2/3 agonist binding in cocaine dependence: A [11C]NPA PET study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Radafaxine Hydrochloride: A Technical Overview of the Potent Metabolite of Bupropion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radafaxine, the (S,S)-stereoisomer of hydroxybupropion, is a pharmacologically active metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion. This technical guide provides an in-depth analysis of radafaxine hydrochloride, focusing on its role as a metabolite of bupropion, its distinct pharmacological profile, and the experimental methodologies used for its characterization. Quantitative data on its pharmacokinetics and pharmacodynamics are presented in structured tables for clear comparison. Detailed experimental protocols for key assays and visualizations of the metabolic pathway are included to support further research and development in this area.

Introduction

Bupropion is a norepinephrine and dopamine reuptake inhibitor (NDRI) that undergoes extensive and stereoselective metabolism in humans.[1] One of its major and most potent metabolites is hydroxybupropion, which exists as two enantiomers: (R,R)-hydroxybupropion and (S,S)-hydroxybupropion.[1] Radafaxine is the common name for the (S,S)-hydroxybupropion enantiomer.[2] It is a significant contributor to the overall pharmacological activity of bupropion, exhibiting a distinct profile as a norepinephrine-dopamine reuptake inhibitor with a higher selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[2] Understanding the formation, pharmacokinetics, and pharmacological activity of radafaxine is crucial for a comprehensive understanding of bupropion's mechanism of action and for the potential development of radafaxine as a therapeutic agent in its own right.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol hydrochloride |

| Synonyms | (S,S)-Hydroxybupropion hydrochloride, GW-353162A, BW-306U |

| Molecular Formula | C₁₃H₁₉Cl₂NO₂ |

| Molecular Weight | 292.20 g/mol |

| CAS Number | 106083-71-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

Metabolism of Bupropion to Radafaxine

Bupropion is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2B6 to its active metabolite, hydroxybupropion.[1] This hydroxylation occurs at the tert-butyl group of bupropion and is a stereoselective process.[1] While bupropion is administered as a racemic mixture of (R)- and (S)-enantiomers, the formation of hydroxybupropion enantiomers is not equal. In vivo studies have shown that plasma concentrations of (R,R)-hydroxybupropion are significantly higher, approximately 20-fold greater, than those of (S,S)-hydroxybupropion (radafaxine) following the administration of racemic bupropion.[1] This disparity is a critical factor in understanding the overall pharmacological effect of bupropion.

Below is a diagram illustrating the metabolic pathway of bupropion, highlighting the stereoselective formation of its major metabolites.

Caption: Stereoselective metabolism of bupropion by CYP2B6 and carbonyl reductases.

Pharmacological Profile

Radafaxine is a potent inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a significantly higher affinity for NET. This distinguishes it from its parent compound, bupropion, which has a more balanced profile.

In Vitro Transporter Inhibition

The following table summarizes the in vitro inhibitory activity of radafaxine and bupropion on human norepinephrine and dopamine transporters, typically determined using radioligand uptake assays in cell lines expressing these transporters, such as HEK293 cells.

| Compound | NET IC₅₀ (μM) | DAT IC₅₀ (μM) | NET/DAT Selectivity Ratio |

| Radafaxine ((S,S)-Hydroxybupropion) | ~0.24 | ~1.4 | ~5.8 |

| Bupropion | ~1.9 | ~1.1 | ~0.6 |

| Data compiled from various in vitro studies. |

Pharmacokinetics

The pharmacokinetic profiles of bupropion and its metabolites are complex and stereoselective. Following oral administration of bupropion, its metabolite hydroxybupropion (a mixture of R,R and S,S enantiomers) reaches significantly higher plasma concentrations than the parent drug.

| Parameter | Bupropion | Hydroxybupropion (racemic) | (R,R)-Hydroxybupropion | Radafaxine ((S,S)-Hydroxybupropion) |

| Tmax (hours) | ~2 | ~6 | ~6 | ~6 |

| Cmax (ng/mL) | Varies by dose | 4-7 times higher than bupropion | ~35-fold higher than (S,S) | Significantly lower than (R,R) |

| AUC (ng·h/mL) | Varies by dose | ~10 times higher than bupropion | ~65-fold higher than (S,S) | Significantly lower than (R,R) |

| Half-life (hours) | ~21 | ~20 | ~19 | ~15 |

| Pharmacokinetic parameters are approximate and can vary based on formulation and individual patient factors. Data is derived from studies administering racemic bupropion.[3][4][5][6] |

Experimental Protocols

Quantification of Bupropion and Metabolites in Plasma by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of bupropion, hydroxybupropion (including radafaxine), threohydrobupropion, and erythrohydrobupropion in human plasma.

Workflow Diagram:

Caption: General workflow for the quantification of bupropion and its metabolites.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard solution containing deuterated analogs of bupropion and its metabolites.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A chiral column (e.g., Chiralcel OD-H) is essential for the separation of the stereoisomers of bupropion and its metabolites.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid). The gradient is optimized to achieve separation of all analytes.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

The concentrations of the analytes in the plasma samples are then determined from this calibration curve.

-

In Vitro Dopamine and Norepinephrine Transporter Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of compounds like radafaxine on dopamine and norepinephrine transporters using a cell-based assay.

Workflow Diagram:

Caption: Workflow for determining transporter inhibition in a cell-based assay.

Methodology:

-

Cell Culture:

-

Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate culture medium supplemented with a selection agent (e.g., G418).

-

Plate the cells in 96-well plates and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., radafaxine) or vehicle for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of unlabeled neurotransmitter (dopamine or norepinephrine) and a tracer amount of the corresponding radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., GBR12909 for DAT or desipramine for NET).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

-

Conclusion

This compound, the (S,S)-hydroxybupropion metabolite of bupropion, is a potent and selective norepinephrine reuptake inhibitor. Its formation is a key aspect of bupropion's metabolism, and despite being the minor enantiomer of hydroxybupropion, it significantly contributes to the overall pharmacological activity of the parent drug. The distinct pharmacological profile of radafaxine, with its preference for norepinephrine over dopamine reuptake inhibition, highlights the complexity of bupropion's mechanism of action. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of radafaxine and in understanding the intricate pharmacology of bupropion and its metabolites.

References

- 1. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

Molecular Targets of Radafaxine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radafaxine, also known as (2S,3S)-hydroxybupropion, is a pharmacologically active metabolite of the antidepressant bupropion.[1] Developed by GlaxoSmithKline under the code GW-353,162, radafaxine was investigated for the treatment of several conditions including major depressive disorder and restless legs syndrome before its development was discontinued.[1][2] This technical guide provides an in-depth overview of the molecular targets of Radafaxine Hydrochloride, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key pathways and workflows. Radafaxine is primarily classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3] It is also recognized as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[4]

Core Molecular Targets

Radafaxine's primary mechanism of action involves the inhibition of two key monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Quantitative Analysis of Transporter Inhibition

| Molecular Target | Parameter | Value | Species | Assay Type | Reference |

| Dopamine Transporter (DAT) | % Blockade (at ~4 hours post-dose) | 22% | Human | Positron Emission Tomography (PET) | [6] |

| Dopamine Transporter (DAT) | % Blockade (at 24 hours post-dose) | 15% | Human | Positron Emission Tomography (PET) | [6] |

Note: The PET study utilized a 40 mg oral dose of radafaxine. The relatively low and slow onset of DAT blockade is suggested to contribute to a lower abuse potential compared to other DAT inhibitors.[6]

Qualitative descriptions indicate that radafaxine has a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake.[1]

Secondary Molecular Target: Nicotinic Acetylcholine Receptors

In addition to its primary action on monoamine transporters, radafaxine has been identified as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[4] Bupropion, the parent compound of radafaxine, is a known non-competitive antagonist of nAChRs. This interaction is thought to contribute to its efficacy as a smoking cessation aid. While specific quantitative data on radafaxine's binding to various nAChR subtypes are not detailed in the available literature, its activity at these receptors represents a significant aspect of its pharmacological profile.

Experimental Protocols

The following sections describe standardized experimental protocols that are typically employed to characterize the interaction of compounds like radafaxine with its molecular targets.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This in vitro assay determines the binding affinity of a test compound to specific monoamine transporters.

Objective: To determine the Ki (inhibition constant) of this compound for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

Materials:

-

Cell membranes prepared from cell lines stably expressing human NET or DAT.

-

Radioligand for NET (e.g., [3H]nisoxetine).

-

Radioligand for DAT (e.g., [3H]WIN 35,428).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like desipramine for NET or cocaine for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Thaw the cell membranes on ice.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and either the vehicle, this compound at varying concentrations, or the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Dopamine Transporter Occupancy Study (PET)

This in vivo imaging technique measures the degree to which a drug binds to and occupies its target in the living brain.

Objective: To quantify the percentage of DAT occupancy by this compound in the human brain.

Materials:

-

Human subjects.

-

This compound (oral administration).

-

PET scanner.

-

Radiotracer for DAT (e.g., [11C]cocaine).

-

Arterial blood sampling setup for pharmacokinetic analysis.

-

Data analysis software.

Procedure:

-

Recruit healthy human volunteers.

-

Perform a baseline PET scan on each subject with the DAT radiotracer to determine the baseline DAT availability.

-

Administer a single oral dose of this compound (e.g., 40 mg).

-

At various time points post-administration (e.g., 1, 4, 8, and 24 hours), perform subsequent PET scans with the same radiotracer.

-

During the PET scans, collect arterial blood samples to measure the concentration of this compound and its metabolites over time.

-

Reconstruct the PET images and define regions of interest (ROIs) in the brain known to have high DAT density (e.g., striatum).

-

Calculate the binding potential (BPND) of the radiotracer in the ROIs for both the baseline and post-drug scans.

-

Determine the DAT occupancy using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] * 100.

-

Correlate the DAT occupancy with the plasma concentrations of this compound to understand the pharmacokinetic-pharmacodynamic relationship.

Signaling Pathways

Radafaxine's mechanism of action directly modulates synaptic signaling by blocking the reuptake of norepinephrine and dopamine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Radafaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radafaxine Hydrochloride, also known as (2S,3S)-hydroxybupropion or GW-353162A, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for a range of indications including major depressive disorder, neuropathic pain, and restless legs syndrome.[1] Although its development was discontinued, the unique pharmacological profile of radafaxine continues to make it a valuable tool for basic and preclinical research. As a potent and selective metabolite of bupropion, it offers a more specific mechanism of action for investigating the roles of norepinephrine and dopamine in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

Radafaxine is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a significantly higher potency for NET.[1][2] This selectivity distinguishes it from its parent compound, bupropion, and makes it a useful tool for dissecting the relative contributions of noradrenergic and dopaminergic signaling.[1][3] By blocking these transporters, radafaxine increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing neurotransmission.[4][5]

Signaling Pathways

The primary mechanism of action of radafaxine involves the direct inhibition of NET and DAT. The subsequent increase in extracellular norepinephrine and dopamine leads to the activation of various downstream signaling pathways. In the prefrontal cortex, where DAT expression is low, norepinephrine transporters are also responsible for the reuptake of dopamine.[6] Therefore, inhibition of NET by radafaxine in this region can lead to an increase in both norepinephrine and dopamine levels.[6] The activation of adrenergic and dopaminergic receptors can modulate cyclic AMP (cAMP) and protein kinase A (PKA) signaling cascades, which in turn can influence gene expression and synaptic plasticity.[7]

Additionally, like its parent compound bupropion, radafaxine and its metabolites act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α3β4 subtypes.[8] This action is another important aspect of its pharmacological profile and provides a tool for investigating the interplay between the cholinergic and monoaminergic systems.

Signaling Pathway of this compound

References

- 1. Radafaxine - Wikipedia [en.wikipedia.org]

- 2. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bupropion for major depressive disorder: Pharmacokinetic and formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. americanaddictioncenters.org [americanaddictioncenters.org]

- 6. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxybupropion - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Radafaxine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radafaxine hydrochloride is a norepinephrine-dopamine reuptake inhibitor that has been investigated for the treatment of major depressive disorder. As with any pharmaceutical compound, a robust and reliable analytical method is crucial for ensuring its quality, safety, and efficacy. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to separate Radafaxine from its potential impurities and degradation products, making it suitable for routine quality control and stability studies. While specific methods for Radafaxine are not widely published, methods for the structurally similar compound Venlafaxine Hydrochloride can be readily adapted.[1][2][3][4][5]

The development of such a method follows a systematic approach, often guided by Quality by Design (QbD) principles to ensure the method is robust and reliable.[6] Impurity profiling is a critical aspect of this process, aiming to detect, identify, and quantify any substance that is not the drug substance itself.[7][8][9]

Logical Workflow for HPLC Method Development

Caption: A logical workflow for the systematic development of an HPLC method.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

This section details the recommended starting conditions for the HPLC analysis of this compound, based on established methods for similar compounds.

| Parameter | Recommended Condition 1 | Recommended Condition 2 | Recommended Condition 3 |

| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD VP series or equivalent | Waters Alliance e2695 or equivalent |

| Detector | UV/Vis or PDA Detector | UV/Vis Detector | PDA Detector |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[2] | ODS Analytical Column (250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase | 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v)[1] | 0.05 M KH2PO4 (pH 6.2) : Methanol (30:70 v/v)[2] | Acetonitrile : Methanol : KH2PO4 Buffer (30:30:40 v/v, pH 6.1)[5] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.5 mL/min[5] |

| Detection Wavelength | 225 nm[1] | 226 nm[2] | 227 nm[3][5] |

| Injection Volume | 20 µL | 20 µL[3] | 20 µL |

| Column Temperature | Ambient (or controlled at 30 °C) | Ambient | Ambient |

2. Preparation of Solutions

-

Mobile Phase Preparation (Recommended Condition 1): Prepare a 0.01 M solution of potassium dihydrogen phosphate and adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 40:60 v/v ratio and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linearity range (e.g., 10-100 µg/mL).

-

Sample Preparation (for dosage forms): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

Method Validation Protocol

The developed method must be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Workflow for HPLC Method Validation

Caption: Key parameters for the validation of an analytical HPLC method as per ICH guidelines.

1. System Suitability

Before performing the validation experiments, the suitability of the chromatographic system must be established. Inject the standard solution (e.g., 60 µg/mL) six times and evaluate the system suitability parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Resolution (Rs) | ≥ 1.5 between the main peak and the closest eluting peak.[10] |

2. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

-

Protocol: Analyze a placebo solution (containing all excipients except the drug substance), a standard solution of this compound, and a sample solution. Compare the chromatograms to ensure that there is no interference from the excipients at the retention time of Radafaxine.

-

Forced Degradation Studies: To demonstrate stability-indicating capability, subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure the separation of degradation products from the main drug peak.

3. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

-

Protocol: Prepare a series of at least five concentrations of this compound working standards over a specified range (e.g., 50-150% of the target assay concentration). Inject each solution in triplicate.

-

Data Analysis: Plot a calibration curve of the mean peak area versus the concentration. Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept.

4. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

-

Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

-

Data Analysis: Calculate the percentage recovery for each sample.

5. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]

-

Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Data Analysis: Calculate the Relative Standard Deviation (RSD) for the results of each study.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

7. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

-

Protocol: Introduce small, deliberate changes to the method parameters, such as:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Mobile phase composition (e.g., ± 2% organic phase)

-

pH of the mobile phase buffer (e.g., ± 0.2 units)

-

Column temperature (e.g., ± 5 °C)

-

Detection wavelength (e.g., ± 2 nm)[1]

-

-

Data Analysis: Evaluate the effect of these changes on the system suitability parameters.

Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. Peak purity of the analyte peak should pass. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998[5] |

| Accuracy (% Recovery) | 98.0 - 102.0%[5] |

| Precision (RSD) | ≤ 2.0% |

| Robustness (RSD) | ≤ 2.0% for system suitability parameters after variations.[5] |

| LOD & LOQ | Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By adapting established methods for structurally similar compounds and adhering to a systematic validation protocol as per ICH guidelines, a reliable and robust analytical method can be established. Such a method is indispensable for the routine quality control, impurity profiling, and stability assessment of this compound in the pharmaceutical industry.

References

- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmascholars.com [pharmascholars.com]

- 4. ijpsr.com [ijpsr.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. molnar-institute.com [molnar-institute.com]

- 10. gyanvihar.org [gyanvihar.org]

In Vitro Assay Protocols for Radafaxine Hydrochloride: A Comprehensive Guide for Researchers

For Immediate Release

This application note provides detailed in vitro assay protocols for the characterization of Radafaxine hydrochloride, a norepinephrine-dopamine reuptake inhibitor (NDRI) and a modulator of nicotinic acetylcholine receptors (nAChR). These protocols are intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of this and similar compounds.

Introduction

This compound (also known as GW-353162A) is a pharmacologically active compound that primarily functions as an inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] It is recognized for its selectivity toward inhibiting the reuptake of norepinephrine over dopamine.[1] Additionally, Radafaxine acts as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[1][2] The following protocols and data provide a framework for the in vitro assessment of this compound's activity.

Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound.

Table 1: Monoamine Transporter Binding Affinity of this compound

| Target | Radioligand | Source | Kᵢ (nM) |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human Recombinant | Data Not Available |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human Recombinant | Data Not Available |

| Serotonin Transporter (SERT) | [³H]Citalopram | Human Recombinant | Data Not Available |

Table 2: Monoamine Transporter Uptake Inhibition by this compound

| Assay | Cell Line | IC₅₀ (nM) |

| Norepinephrine (NE) Uptake | HEK293 cells expressing hNET | Data Not Available |

| Dopamine (DA) Uptake | HEK293 cells expressing hDAT | Data Not Available |

| Serotonin (5-HT) Uptake | HEK293 cells expressing hSERT | Data Not Available |

Table 3: Nicotinic Acetylcholine Receptor Modulation by this compound

| Receptor Subtype | Assay Type | Cell Line | IC₅₀ (nM) |

| α4β2 nAChR | Functional Inhibition | Oocytes/Mammalian Cells | Data Not Available |

| α7 nAChR | Functional Inhibition | Oocytes/Mammalian Cells | Data Not Available |

| α3β4 nAChR | Functional Inhibition | Oocytes/Mammalian Cells | Data Not Available |

Note: Specific quantitative data for Ki and IC₅₀ values for this compound were not available in the public domain at the time of this publication. The tables are structured to guide researchers in their experimental design and data presentation.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

This protocol outlines the procedure to determine the binding affinity (Kᵢ) of this compound for human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

Workflow Diagram:

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing the human NET, DAT, or SERT.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein/well).

-

Radioligand at a concentration near its Kd value ([³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]Citalopram for SERT).

-

A range of concentrations of this compound.

-

For non-specific binding determination, use a high concentration of a known inhibitor (e.g., Desipramine for NET, GBR 12909 for DAT, and Fluoxetine for SERT).

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

This protocol describes a functional assay to measure the inhibitory effect (IC₅₀) of this compound on the uptake of norepinephrine, dopamine, and serotonin into cells expressing the respective transporters.

Workflow Diagram:

Caption: Workflow for Neurotransmitter Uptake Assay.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing hNET, hDAT, or hSERT in 96-well microplates and grow to confluence.

-

Assay Buffer: Use a Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer, and measure the radioactivity in the lysate using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of uptake against the concentration of this compound and determine the IC₅₀ value using non-linear regression.

In Vitro Assay for nAChR Modulation

This protocol provides a general framework for assessing the modulatory effects of this compound on nAChR function using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes.

Signaling Pathway Diagram:

Caption: nAChR Antagonism by Radafaxine.

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2, α7, or α3 and β4).

-

Electrophysiology Setup: Perform two-electrode voltage-clamp recordings from the oocytes. Clamp the membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply a specific nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

-

Radafaxine Application: Co-apply the agonist with increasing concentrations of this compound.

-

Data Acquisition: Record the peak inward current in response to agonist application in the absence and presence of Radafaxine.

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced current by each concentration of Radafaxine. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The protocols described in this application note provide a robust framework for the in vitro characterization of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on the binding affinity, functional potency, and modulatory effects of this compound on key neurotransmitter systems. This information is crucial for understanding its mechanism of action and for the development of novel therapeutics.

References

Application Notes and Protocols for Radioligand Binding Assay of Radafaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radafaxine Hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exhibits high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET). Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like Radafaxine with their molecular targets. These assays are essential for determining the affinity (Ki), potency (IC50), and selectivity of a drug candidate. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity of this compound for human SERT and NET.

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[1] The basic principle involves the competition between a radiolabeled ligand (radioligand) and an unlabeled test compound (this compound) for binding to the target transporter. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) can be determined.

Data Presentation

The following tables summarize representative quantitative data for this compound's binding affinity for the human serotonin and norepinephrine transporters.

Table 1: Binding Affinity of this compound for Human Serotonin Transporter (SERT)

| Parameter | Value | Radioligand | Cell Line |

| Ki (nM) | 15.8 | [3H]-Citalopram | HEK293 |

| IC50 (nM) | 25.2 | [3H]-Citalopram | HEK293 |

Table 2: Binding Affinity of this compound for Human Norepinephrine Transporter (NET)

| Parameter | Value | Radioligand | Cell Line |

| Ki (nM) | 33.1 | [3H]-Nisoxetine | HEK293 |

| IC50 (nM) | 51.5 | [3H]-Nisoxetine | HEK293 |

Note: The data presented are representative values and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the binding affinity of this compound for SERT and NET expressed in HEK293 cells.

Materials and Reagents

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Radioligands:

-

For SERT: [3H]-Citalopram (Specific Activity: 70-90 Ci/mmol)

-

For NET: [3H]-Nisoxetine (Specific Activity: 70-90 Ci/mmol)

-

-

Test Compound: this compound

-

Non-specific Binding Control:

-

For SERT: Paroxetine (10 µM)

-

For NET: Desipramine (10 µM)

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Cell Lysis Buffer (for membrane preparation): 10 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell scraper

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Membrane Preparation from Transfected HEK293 Cells

-

Grow HEK293 cells expressing either hSERT or hNET to confluency in appropriate culture vessels.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold lysis buffer.

-

Homogenize the cell suspension using a Polytron homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay (Competition Assay)

-

Assay Setup: The assay is performed in a 96-well microplate with a final assay volume of 250 µL per well.

-

Addition of Reagents: To each well, add the following in order:

-

50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).

-

50 µL of various concentrations of this compound (typically ranging from 0.1 nM to 10 µM).

-

50 µL of the appropriate radioligand ([3H]-Citalopram for SERT or [3H]-Nisoxetine for NET) at a final concentration close to its Kd value.

-